Cas no 1892883-27-0 (1-chloro-4-(1,1-difluoropropyl)benzene)

1-chloro-4-(1,1-difluoropropyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-chloro-4-(1,1-difluoropropyl)benzene
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- Inchi: 1S/C9H9ClF2/c1-2-9(11,12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
- InChI Key: YLWJKKXOXHKYDX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(CC)(F)F
Computed Properties
- Exact Mass: 190.0360843g/mol
- Monoisotopic Mass: 190.0360843g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 0Ų
1-chloro-4-(1,1-difluoropropyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1613904-1.0g |
1-chloro-4-(1,1-difluoropropyl)benzene |
1892883-27-0 | 1g |
$857.0 | 2023-06-04 | ||
Enamine | EN300-1613904-2.5g |
1-chloro-4-(1,1-difluoropropyl)benzene |
1892883-27-0 | 2.5g |
$1680.0 | 2023-06-04 | ||
Enamine | EN300-1613904-50mg |
1-chloro-4-(1,1-difluoropropyl)benzene |
1892883-27-0 | 50mg |
$719.0 | 2023-09-23 | ||
Enamine | EN300-1613904-250mg |
1-chloro-4-(1,1-difluoropropyl)benzene |
1892883-27-0 | 250mg |
$789.0 | 2023-09-23 | ||
Enamine | EN300-1613904-5.0g |
1-chloro-4-(1,1-difluoropropyl)benzene |
1892883-27-0 | 5g |
$2485.0 | 2023-06-04 | ||
Enamine | EN300-1613904-0.1g |
1-chloro-4-(1,1-difluoropropyl)benzene |
1892883-27-0 | 0.1g |
$755.0 | 2023-06-04 | ||
Enamine | EN300-1613904-0.25g |
1-chloro-4-(1,1-difluoropropyl)benzene |
1892883-27-0 | 0.25g |
$789.0 | 2023-06-04 | ||
Enamine | EN300-1613904-10.0g |
1-chloro-4-(1,1-difluoropropyl)benzene |
1892883-27-0 | 10g |
$3683.0 | 2023-06-04 | ||
Chemenu | CM537852-1g |
1-Chloro-4-(1,1-difluoropropyl)benzene |
1892883-27-0 | 95%+ | 1g |
$1016 | 2023-03-25 | |
Enamine | EN300-1613904-0.5g |
1-chloro-4-(1,1-difluoropropyl)benzene |
1892883-27-0 | 0.5g |
$823.0 | 2023-06-04 |
1-chloro-4-(1,1-difluoropropyl)benzene Related Literature
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
Additional information on 1-chloro-4-(1,1-difluoropropyl)benzene
1-Chloro-4-(1,1-Difluoropropyl)Benzene
1-Chloro-4-(1,1-difluoropropyl)benzene (CAS No. 1892883-27-0) is a highly specialized organic compound that has garnered significant attention in the fields of material science and chemical synthesis. This compound is notable for its unique structure, which combines a chlorinated benzene ring with a difluoropropyl substituent. The chlorine atom at position 1 and the difluoropropyl group at position 4 create a molecule with distinct electronic and steric properties, making it a valuable component in various chemical reactions and applications.
Recent studies have highlighted the potential of 1-chloro-4-(1,1-difluoropropyl)benzene in the development of advanced materials. Researchers have explored its role as a precursor in the synthesis of fluorinated aromatic compounds, which are increasingly important in modern electronics and pharmaceuticals. The difluoropropyl group introduces a unique combination of electron-withdrawing effects and steric hindrance, enabling the formation of highly functionalized aromatic systems. These systems are being investigated for their potential in creating next-generation semiconductors and drug delivery mechanisms.
The synthesis of 1-chloro-4-(1,1-difluoropropyl)benzene involves a multi-step process that requires precise control over reaction conditions. The starting material is typically a chlorobenzene derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the difluoropropyl group. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields of the desired product. These improvements are critical for scaling up production to meet the growing demand for this compound in industrial applications.
In terms of physical properties, 1-chloro-4-(1,1-difluoropropyl)benzene exhibits a melting point of approximately -5°C and a boiling point around 65°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various solution-based reactions. The compound's stability under thermal and oxidative conditions has also been extensively studied, with results indicating moderate resistance to degradation under typical laboratory conditions.
One of the most promising applications of 1-chloro-4-(1,1-difluoropropyl)benzene is in the field of polymer chemistry. Researchers have demonstrated its ability to act as a building block for constructing fluorinated polymers with enhanced thermal stability and mechanical properties. These polymers are being considered for use in high-performance coatings, adhesives, and electronic encapsulants. Additionally, the compound's reactivity towards nucleophilic aromatic substitution reactions has opened new avenues for its use in drug discovery programs targeting specific biological pathways.
From an environmental perspective, understanding the fate and transport of 1-chloro-4-(1,1-difluoropropyl)benzene in natural systems is crucial for assessing its potential impact on ecosystems. Recent studies have shown that the compound undergoes slow degradation under UV light and microbial action, suggesting that it may persist in certain environmental compartments. However, further research is needed to fully characterize its environmental behavior and develop strategies for mitigating any adverse effects.
In conclusion, 1-chloro-4-(1,1-difluoropropyl)benzene (CAS No. 1892883-27-0) is a versatile compound with significant potential across multiple disciplines. Its unique structure enables it to serve as a valuable building block in chemical synthesis while offering opportunities for innovation in materials science and pharmaceutical development. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in advancing modern chemistry.
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